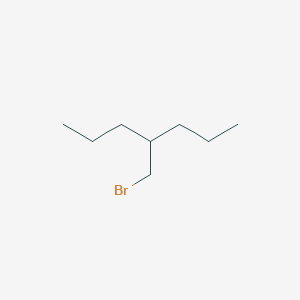

4-(Bromomethyl)heptane

Overview

Description

4-(Bromomethyl)heptane: is an organic compound with the molecular formula C8H17Br . It is a brominated alkane, specifically a heptane derivative where a bromomethyl group is attached to the fourth carbon atom of the heptane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)heptane can be synthesized through several methods, including:

-

Bromination of Heptane: : This method involves the bromination of heptane using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, resulting in the formation of this compound along with other brominated isomers.

-

Hydrobromination of 4-Methylheptene: : Another method involves the hydrobromination of 4-methylheptene using hydrogen bromide (HBr) in the presence of a radical initiator. This reaction adds a bromine atom to the methyl group, forming this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through the bromination of heptane. The process involves the controlled addition of bromine to heptane in the presence of a radical initiator, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)heptane undergoes various chemical reactions, including:

-

Nucleophilic Substitution: : The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. This reaction typically occurs under basic conditions and results in the formation of alcohols, ethers, or amines, respectively.

-

Elimination Reactions: : Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. This reaction involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used. The reaction is often conducted at elevated temperatures to facilitate the elimination process.

Major Products

Nucleophilic Substitution: The major products include alcohols, ethers, and amines, depending on the nucleophile used.

Elimination Reactions: The major product is the corresponding alkene, such as 4-methyl-1-heptene.

Scientific Research Applications

4-(Bromomethyl)heptane has several applications in scientific research, including:

-

Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

-

Polymer Chemistry: : It serves as a building block in the synthesis of polymers and copolymers through reactions such as radical polymerization and atom transfer radical polymerization (ATRP).

-

Material Science: : The compound is used in the preparation of functionalized materials, including surfactants and lubricants .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)heptane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and elimination reactions, forming new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

1-Bromooctane: Similar to 4-(Bromomethyl)heptane, 1-Bromooctane is a brominated alkane with a bromine atom attached to the first carbon of the octane chain.

2-Bromopentane: This compound has a bromine atom attached to the second carbon of the pentane chain.

3-Bromohexane: Similar to this compound, this compound has a bromine atom attached to the third carbon of the hexane chain.

Uniqueness

This compound is unique due to the position of the bromomethyl group on the fourth carbon atom of the heptane chain. This specific positioning influences its reactivity and the types of reactions it can undergo. Compared to other brominated alkanes, this compound offers distinct synthetic advantages in organic synthesis and polymer chemistry .

Biological Activity

4-(Bromomethyl)heptane, a brominated alkane with the molecular formula CHBr, has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as a versatile intermediate in organic synthesis and has implications in various biological applications, particularly in antimicrobial and antiviral research. This article delves into the biological activity of this compound, summarizing key findings from diverse sources, including synthesis methods, biological assays, and case studies.

- Molecular Formula : CHBr

- Molecular Weight : 194.14 g/mol

- Structural Characteristics : this compound features a bromomethyl group attached to the fourth carbon of a heptane chain, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves halogenation reactions. One common method is the reaction of heptane with bromine in the presence of UV light or heat, leading to the formation of the brominated product. The following table summarizes various synthetic approaches:

| Method | Conditions | Yield (%) |

|---|---|---|

| Direct bromination | UV light, CCl solvent | 70-90 |

| Electrophilic substitution | Alkylation with bromoacetyl bromide | 60-80 |

| Grignard reaction | Reaction with magnesium bromide | 50-75 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on bromomethyl-substituted scaffolds demonstrated their ability to inhibit biofilm formation in Escherichia coli by over 60% at concentrations as low as 200 µM . This suggests that this compound could potentially function as an effective pilicide by blocking pili formation, which is crucial for bacterial adhesion and biofilm development.

Cytotoxicity Studies

Initial cytotoxicity assays have shown that certain derivatives of brominated compounds can exhibit varying levels of toxicity towards mammalian cells. In studies assessing the cytotoxic effects of related compounds, it was noted that while some derivatives were non-toxic at higher concentrations, others induced significant cytotoxic effects . The structure-activity relationship (SAR) indicates that the position and nature of substituents on the carbon chain significantly influence cytotoxicity and antibacterial efficacy.

Case Studies

- Inhibition of Elastase : A study exploring related compounds found that certain brominated derivatives showed strong inhibition against elastase, an enzyme implicated in various inflammatory conditions. The inhibition constant for one such derivative was reported at 1.21 µM .

- Biofilm Formation : In another case study involving a synthetic platform for pilicides, it was shown that compounds with a similar structure to this compound effectively prevented biofilm formation without affecting bacterial growth directly . This highlights the potential for developing selective inhibitors targeting biofilm-associated infections.

Properties

IUPAC Name |

4-(bromomethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWCWXUOSBDXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101654-29-9 | |

| Record name | 4-(bromomethyl)heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.